Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-6(9)7(5-8)3-2-4-7/h8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGQWVIOCHFYDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarboxylic acid with formaldehyde and methanol under acidic conditions to form the desired ester. Another method includes the use of cyclobutanone as a starting material, which undergoes a hydroxymethylation reaction followed by esterification.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. These processes often utilize catalysts to enhance reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Cyclobutanecarboxylic acid derivatives.
Reduction: Cyclobutanemethanol derivatives.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows it to undergo various chemical transformations, including:
- Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acids.
- Reduction : The ester group can be reduced to primary alcohols.
- Substitution Reactions : The compound can participate in nucleophilic substitutions, leading to diverse cyclobutane derivatives.
These reactions make it valuable for creating complex organic molecules used in pharmaceuticals and agrochemicals.
Biological Applications
In biological research, this compound has been utilized for:
- Enzyme Studies : Its ability to form hydrogen bonds with enzyme active sites makes it useful for studying enzyme mechanisms and metabolic pathways.
- Buffering Agent : It can act as an organic buffer in biochemical assays, maintaining pH levels crucial for enzyme activity.
Case Study 1: Synthesis of Cyclobutane Derivatives
A study demonstrated the use of this compound in synthesizing various cyclobutane derivatives through selective oxidation and reduction reactions. The derivatives produced showed enhanced biological activity against specific pathogens, highlighting the compound's utility in medicinal chemistry.
Case Study 2: Enzyme Interaction Studies
Research involving this compound revealed its role as a substrate analogue in enzyme-catalyzed reactions. The hydroxymethyl group facilitated binding to the active sites of specific enzymes, allowing researchers to elucidate mechanisms of action and substrate specificity.
Mechanism of Action
The mechanism of action of methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active cyclobutane derivative, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
- Methyl 1-(hydroxymethyl)cyclopentane-1-carboxylate
- Methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate
Uniqueness
Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate is unique due to its four-membered ring structure, which imparts significant ring strain. This strain makes it more reactive compared to its five- and six-membered ring counterparts. Additionally, the presence of both hydroxymethyl and ester groups provides versatile functionalization opportunities, making it a valuable compound in synthetic chemistry.
Biological Activity
Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (MHCBC) is a compound that has garnered attention in recent years due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of MHCBC.
MHCBC has the molecular formula and is categorized under cyclobutane derivatives. Its structure features a hydroxymethyl group attached to a cyclobutane ring, which contributes to its unique biological properties. The compound's chemical structure can be represented as follows:
1. Antimicrobial Properties
Research has indicated that MHCBC exhibits antimicrobial activity against various bacterial strains. A study conducted by Avenoza et al. (2004) demonstrated that derivatives of cyclobutane compounds, including MHCBC, showed significant inhibition against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 5.05 to 11.94 μg/mL for structurally related compounds .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| MHCBC | Not specified | Staphylococcus aureus |
2. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of MHCBC on cancer cell lines. The compound was evaluated for its ability to induce apoptosis in glioblastoma cells. Results indicated that MHCBC could inhibit cell proliferation effectively, with IC50 values suggesting a promising lead for further development in cancer therapeutics .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Glioblastoma | Not specified | Induction of apoptosis |
3. Transport Mechanism Studies
MHCBC's interaction with amino acid transport systems was explored in gliosarcoma models. The compound was found to act as a substrate for L-type amino acid transporters, facilitating its uptake in tumor cells . This characteristic is critical for its potential use as a radiotracer in tumor imaging.
Case Study 1: Tumor Imaging Applications
A notable application of MHCBC derivatives includes their use as radiotracers in SPECT imaging for brain tumors. In vivo studies demonstrated that compounds related to MHCBC had high levels of accumulation in tumor tissues compared to normal brain tissues, suggesting their utility in targeted imaging and therapy .
Case Study 2: Synthesis and Functionalization
The synthesis of MHCBC via stereocontrolled methods has been documented, highlighting its versatility in generating various functionalized derivatives. These derivatives have been shown to possess enhanced biological activities, making them suitable candidates for drug development .
Q & A
Q. What are the common synthetic routes for Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, and how are reaction conditions optimized?
- Methodological Answer: Two primary approaches are documented:
- Photoredox Catalysis : A radical addition–polar cyclization cascade using 4CzIPN as a photocatalyst, PhLi as a reductant, and dry DMSO under 20-hour light exposure. Optimization involves adjusting solvent polarity (e.g., DMSO vs. THF) and catalyst loading to enhance cyclobutane ring formation .
- Biocatalytic Synthesis : Enzymatic methods using engineered aldolases (e.g., KPHMT I202A) for stereoselective hydroxymethylation. Reaction pH (7.5–8.5) and temperature (25–30°C) are critical for enzyme activity and product yield .
- Key Data : HRMS (ESI+) for photoredox-synthesized analogs shows mass accuracy within ±0.3 ppm , while enzymatic routes achieve 36% isolated yield .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer: A multi-technique approach is essential:
Q. How do reaction conditions influence stereochemical outcomes in cyclobutane carboxylate synthesis?
- Methodological Answer:
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states in photoredox reactions, favoring cis-cyclobutane isomers .
- Temperature Control : Lower temperatures (0–5°C) reduce ring strain during enzymatic hydroxymethylation, improving stereoselectivity .
- Catalyst Choice : Enzymes like KPHMT I202A introduce enantioselectivity, while chemical catalysts (e.g., 4CzIPN) may produce racemic mixtures without chiral auxiliaries .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing cyclobutane derivatives?
- Methodological Answer:
- Cross-Validation : Compare NMR shifts across multiple solvents (CDCl3 vs. DMSO-d6) to distinguish solvent-induced shifts from structural anomalies. For example, hydroxymethyl proton signals vary by <0.1 ppm in DMSO due to hydrogen bonding .
- Isotopic Labeling : Use ¹³C-labeled precursors to confirm cyclobutane ring assignments in complex spectra .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry for crystalline derivatives .
Q. What strategies are effective in scaling up strained cyclobutane synthesis while maintaining ring integrity?
- Methodological Answer:
- Flow Chemistry : Continuous photoredox reactors minimize side reactions (e.g., ring-opening) by reducing light exposure time .
- Enzyme Immobilization : Immobilized aldolases improve reusability and stability in large-scale biocatalytic processes, achieving >90% retention of activity after 10 cycles .
- In-line Monitoring : Real-time HPLC or LCMS detects intermediates, allowing rapid adjustment of reaction parameters (e.g., pH, temperature) .
Q. How do electronic effects of substituents impact the reactivity of cyclobutane carboxylates in further derivatization?
- Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Ester groups (-COOCH3) increase electrophilicity at the cyclobutane ring, facilitating nucleophilic additions (e.g., amine coupling) .
- Hydroxymethyl Donor Ability : The -CH2OH group participates in hydrogen bonding, influencing regioselectivity in cross-coupling reactions. For example, Pd-catalyzed couplings favor C-1 substitution over C-3 .
- Computational Modeling : DFT calculations predict reaction pathways, identifying transition states where steric strain from the cyclobutane ring dictates selectivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported yields for photoredox vs. enzymatic syntheses?
- Methodological Answer:
- Source Comparison : Enzymatic routes (36% yield) prioritize stereopurity over throughput, while photoredox methods (50–60% yield) favor scalability but require chiral resolution .
- Byproduct Analysis : TLC monitoring (Rf = 0.44 in 10% EtOAc/hexane) identifies side products (e.g., ring-opened dienes) that reduce yield in photoredox reactions .
- Process Optimization : Hybrid approaches (e.g., enzymatic hydroxymethylation followed by photoredox cyclization) balance efficiency and selectivity .
Tables for Key Data
Q. Table 1: Comparative Synthetic Routes
| Method | Catalyst/Conditions | Yield | Stereoselectivity | Key Reference |
|---|---|---|---|---|
| Photoredox | 4CzIPN, PhLi, DMSO, 20h light | 55% | Racemic | |
| Enzymatic | KPHMT I202A, pH 8.0, 25°C | 36% | >99% ee |
Q. Table 2: Critical NMR Assignments
| Proton/Group | δ (ppm) in CDCl3 | Multiplicity | Assignment |
|---|---|---|---|
| -CH2OH | 3.83 | Singlet | Hydroxymethyl |
| Cyclobutane CH2 | 2.34–2.52 | Multiplet | Ring protons |
| Ester -OCH3 | 3.67 | Singlet | Methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
